Isopropyl palmitate

Übersicht

Beschreibung

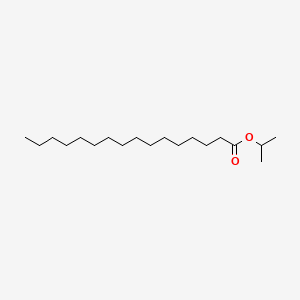

Isopropylpalmitat ist ein Ester, der aus der Reaktion von Isopropylalkohol und Palmitinsäure gewonnen wird. Es wird häufig in der Kosmetik- und Körperpflegeindustrie eingesetzt, da es aufgrund seiner weichmachenden Eigenschaften die Haut mit Feuchtigkeit versorgt und weich macht . Die chemische Formel für Isopropylpalmitat lautet C19H38O2 und es ist bekannt für seine klare, niedrigviskose flüssige Form mit einem milden Geruch .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Isopropylpalmitat wird typischerweise durch Veresterung von Palmitinsäure mit Isopropylalkohol synthetisiert. Diese Reaktion wird häufig durch einen sauren Katalysator wie Schwefelsäure oder p-Toluolsulfonsäure katalysiert . Die Reaktionsbedingungen umfassen im Allgemeinen das Erhitzen der Mischung auf etwa 80-100°C, um den Veresterungsprozess zu erleichtern .

Industrielle Produktionsmethoden

Im industriellen Maßstab kann Isopropylpalmitat sowohl mit chemischen als auch mit enzymatischen Verfahren hergestellt werden. Das chemische Verfahren beinhaltet die Verwendung von sauren Katalysatoren, während das enzymatische Verfahren Lipase-Enzyme verwendet, um die Veresterung bei niedrigeren Temperaturen zu katalysieren, was zu einem hochreinen Produkt führt . Das enzymatische Verfahren ist aufgrund seiner Umweltvorteile und seiner höheren Selektivität zu bevorzugen .

Analyse Chemischer Reaktionen

Reaktionstypen

Isopropylpalmitat unterliegt hauptsächlich Hydrolyse- und Umesterungsreaktionen. Hydrolyse beinhaltet den Abbau der Esterbindung in Gegenwart von Wasser und einem sauren oder basischen Katalysator, was zur Bildung von Palmitinsäure und Isopropylalkohol führt . Umesterung beinhaltet den Austausch der Estergruppe mit einem anderen Alkohol, wodurch ein neuer Ester und Alkohol gebildet werden .

Häufige Reagenzien und Bedingungen

Hydrolyse: Wasser, saurer oder basischer Katalysator, Temperatur um 60-80°C.

Umesterung: Alkohol (z. B. Methanol), saurer oder basischer Katalysator, Temperatur um 50-70°C.

Hauptprodukte, die gebildet werden

Hydrolyse: Palmitinsäure und Isopropylalkohol.

Umesterung: Neuer Ester und Alkohol, abhängig von den verwendeten Reaktanten.

Wissenschaftliche Forschungsanwendungen

Cosmetic Applications

Isopropyl palmitate serves multiple roles in cosmetic formulations:

- Emollient and Skin Conditioning Agent : It forms a film on the skin that helps retain moisture, making it beneficial for dry skin conditions .

- Solvent : Used in creams, lotions, and makeup products, it enhances the spreadability and absorption of active ingredients .

- Anti-static Agent : Its non-polar nature helps reduce static charge in formulations, improving stability .

Table 1: Cosmetic Applications of this compound

| Function | Description | Example Products |

|---|---|---|

| Emollient | Moisturizes and conditions skin | Lotions, creams |

| Solvent | Enhances solubility of active ingredients | Eye makeup, hair care products |

| Anti-static | Reduces static charge | Hair styling products |

Pharmaceutical Applications

In pharmaceuticals, this compound is primarily used as a solvent and penetration enhancer:

- Topical Formulations : It is incorporated into gels and ointments to improve the delivery of drugs through the skin. For example, studies indicate that it significantly increases the skin permeability of nimesulide when combined with carbomer .

- Microemulsion Systems : It has been evaluated for its role in formulating microemulsions that can enhance drug solubility and bioavailability .

Table 2: Pharmaceutical Applications of this compound

| Application | Description | Example Uses |

|---|---|---|

| Topical Drug Delivery | Enhances skin permeability | Nimesulide formulations |

| Microemulsions | Improves solubility of drugs | Various topical medications |

Food Industry Applications

This compound is also recognized for its use in food products as a flavoring agent. Its safety profile allows it to be included in food formulations without significant health risks .

Table 3: Food Industry Applications

| Function | Description | Example Uses |

|---|---|---|

| Flavoring Agent | Used to enhance taste in food products | Flavoring in processed foods |

Research Applications

In scientific research, this compound has been studied for various applications:

- Bioactive Compound Studies : Research has explored its role as a solvent for extracting bioactive compounds from plant materials .

- Formulation Studies : It has been used in studies to assess the compatibility and efficacy of various formulations containing active compounds .

Table 4: Research Applications of this compound

| Study Type | Description | Findings |

|---|---|---|

| Bioactive Extraction | Solvent for extracting compounds | Effective extraction medium |

| Formulation Compatibility | Evaluates formulation stability | Compatible with multiple actives |

Case Study 1: Topical Formulations

A study investigated the use of this compound in pluronic lecithin organogels containing flurbiprofen. The results showed improved drug delivery efficiency and enhanced therapeutic effects compared to traditional formulations .

Case Study 2: Skin Permeation Enhancement

Research demonstrated that incorporating this compound into topical formulations significantly increased the permeation of nimesulide through human skin models. This suggests its potential as an effective penetration enhancer for various drugs .

Wirkmechanismus

Isopropyl palmitate works by forming a barrier on the skin’s surface, reducing moisture loss and leaving the skin feeling soft and smooth . It also helps to bind other ingredients together, improving the overall stability and texture of cosmetic products . The esterification reaction mechanism involves nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that decomposes to yield the ester product .

Vergleich Mit ähnlichen Verbindungen

Isopropylpalmitat wird oft mit anderen Estern wie Isopropylmyristat und Isopropylstearat verglichen. Während all diese Verbindungen als Weichmacher und Feuchtigkeitsspender dienen, ist Isopropylpalmitat aufgrund seines optimalen Gleichgewichts von Viskosität und Ausbreitbarkeit einzigartig, was es für eine Vielzahl von Formulierungen geeignet macht .

Ähnliche Verbindungen

Isopropylmyristat: Bekannt für seine hervorragenden Ausbreitungseigenschaften und wird in ähnlichen Anwendungen verwendet.

Isopropylstearat: Hat eine höhere Viskosität und wird in dickeren Formulierungen wie Salben und Balsamen verwendet.

Möchten Sie noch etwas über Isopropylpalmitat wissen?

Biologische Aktivität

Isopropyl palmitate (IPP) is an ester derived from palmitic acid and isopropyl alcohol, widely utilized in various industries, particularly in cosmetics and pharmaceuticals. This article explores the biological activity of this compound, focusing on its antimicrobial properties, role as a penetration enhancer in drug delivery systems, and its applications in topical formulations.

This compound is characterized by its clear, colorless to pale yellow liquid form, with a viscosity of approximately 7-9 mPas at 25°C. It has a molecular formula of C19H38O2 and is known for its lipophilic nature, which allows it to penetrate the skin effectively .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties . A study highlighted that a 70% v/v aqueous solution of IPP can be used as a topical disinfectant. This property makes it valuable in formulations aimed at preventing infections .

Table 1: Antimicrobial Efficacy of this compound

| Concentration (%) | Microbial Strain Tested | Efficacy Observed |

|---|---|---|

| 70 | Staphylococcus aureus | Effective |

| 70 | Escherichia coli | Effective |

| 70 | Candida albicans | Moderate |

Role as a Penetration Enhancer

This compound has been extensively studied for its role as a penetration enhancer in transdermal drug delivery systems. A study investigated its effect on the release of zolmitriptan (ZOL) from pressure-sensitive adhesives (PSAs). The findings revealed that increasing concentrations of IPP significantly enhanced drug release rates up to 15% .

Table 2: Drug Release Percentages with Varying IPP Concentrations

| IPP Concentration (%) | Drug Release (%) |

|---|---|

| 2 | 4.8 |

| 5 | 11.5 |

| 10 | 16 |

| 12 | 15.1 |

| 15 | 14.8 |

This study demonstrated that the interaction between IPP and ZOL was crucial for improving the fluidity of PSAs, thereby facilitating better drug release profiles .

Formulation Applications

This compound serves multiple roles in formulations:

- Emollient: It acts as a moisturizer by forming a water-resistant film on the skin, preventing moisture loss, making it beneficial for dry skin conditions .

- Solvent and Binder: It enhances the stability and texture of cosmetic products by acting as a solvent and binder for other ingredients .

- Viscosity Regulator: In emulsion-based preparations, IPP can adjust viscosity without requiring additional thickeners, which may alter other properties of the formulation .

Case Studies

- Transdermal Patch Study : A study evaluated the effect of IPP on drug release from transdermal patches containing zolmitriptan. The results indicated that IPP significantly increased drug fluidity and release rates, confirming its efficacy as a penetration enhancer .

- Antioxidant Activity Research : Another investigation assessed IPP's antioxidant properties when combined with tocopherol concentrates from plant oils. The findings suggested that while IPP exhibited some antioxidant activity, it was less effective than tocopherols but showed potential when used in conjunction with them .

Eigenschaften

IUPAC Name |

propan-2-yl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(20)21-18(2)3/h18H,4-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGNVMKQXJXZCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027104 | |

| Record name | Hexadecanoic acid, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; mp = 14 deg C; [Hawley] Colorless liquid; mp = 11-13 deg C; [MSDSonline] | |

| Record name | Hexadecanoic acid, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl palmitate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5728 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isopropyl hexadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

160 °C at 2 mm Hg, 342.00 °C. @ 760.00 mm Hg | |

| Record name | Isopropyl palmitate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2647 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropyl hexadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble in acetone, benzene, ether, ethanol, Soluble in 4 parts 90% alcohol; soluble in mineral and fixed oils | |

| Record name | Isopropyl palmitate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2647 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.852 g/mL at 25 °C, Density: 0.8404 g/cu cm at 38 °C | |

| Record name | Isopropyl palmitate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2647 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000559 [mmHg], 5.59X10-5 mm Hg at 25 °C (extrapolated) | |

| Record name | Isopropyl palmitate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5728 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isopropyl palmitate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2647 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

142-91-6 | |

| Record name | Isopropyl palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl palmitate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOPROPYL PALMITATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecanoic acid, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecanoic acid, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isopropyl Palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isopropyl palmitate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CRQ2TH63M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isopropyl palmitate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2647 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropyl hexadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

13.5 °C, 13 - 14 °C | |

| Record name | Isopropyl palmitate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2647 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropyl hexadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.